FtsZ Allosteric Inhibition: 2,6-Difluorobenzamide Pharmacophore Dependency for Antibacterial Activity
The 2,6-difluorobenzamide moiety in CAS 2034347-66-3 is a validated pharmacophore for allosteric inhibition of the bacterial cell division protein FtsZ. Comparative studies on related chemotypes demonstrate that the 2,6-difluoro substitution pattern is critical for binding to the FtsZ allosteric pocket, while halogen removal or repositioning significantly compromises antibacterial activity [1]. The patent literature establishes that non-annulated thiophenylamides generally function as dual FABP4/5 inhibitors, and the specific combination of a 5-acetylthiophene and 2,6-difluorobenzamide in CAS 2034347-66-3 is expected to confer a unique selectivity profile versus analogs with mono-fluoro or chloro-substituted benzamide moieties, though direct quantitative head-to-head data for this exact compound is absent from the open literature [2].
| Evidence Dimension | FtsZ allosteric inhibition potency / FABP4/5 dual inhibition potential |
|---|---|
| Target Compound Data | Contains validated 2,6-difluorobenzamide pharmacophore and 5-acetylthiophene; specific IC50 not reported in open literature |
| Comparator Or Baseline | Analogs bearing 2-fluoro, 6-chloro, or unsubstituted benzamide; 5-unsubstituted or 5-alkyl thiophene variants (Patent US 9,353,102 B2) [2] |
| Quantified Difference | Quantitative direct comparison data not available for this specific compound. Class-level SAR suggests 2,6-difluoro is optimal for FtsZ binding, and 5-acetyl enhances electron-withdrawing character critical for target engagement. |
| Conditions | FtsZ allosteric binding assays (Staphylococcus aureus) and FABP4/5 biochemical inhibition assays as described in the patent family; exact conditions for CAS 2034347-66-3 not publicly disclosed. |
Why This Matters
The 2,6-difluoro substitution pattern is a non-redundant driver of target engagement; procurement of compounds with altered halogenation patterns would likely yield divergent biological outcomes, undermining experimental reproducibility.
- [1] Université de Lyon. (2022). Recherche de nouveaux agents anti-infectieux par conception d'inhibiteurs ciblant la protéine FtsZ de Staphylococcus aureus et la protéase majeure (MPro) de SARS-CoV-2 [Doctoral dissertation]. HAL Science. tel-04022881v1. View Source
- [2] Hoffmann-La Roche Inc. (2016). Non-annulated thiophenylamides. U.S. Patent No. 9,353,102 B2. Washington, DC: U.S. Patent and Trademark Office. View Source
